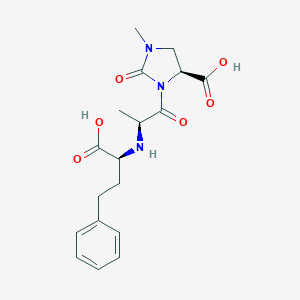
Imidaprilat
描述
RS 79948 盐酸盐是α2肾上腺素受体的一种强效且选择性拮抗剂。 它以其对α2A、α2B和α2C肾上腺素受体亚型的亲和力高而闻名,解离常数分别为0.18、0.19和0.42纳摩尔 。 该化合物的化学名称为(8aR,12aS,13aS)-5,8,8a,9,10,11,12,12a,13,13a-十氢-3-甲氧基-12-(乙基磺酰基)-6H-异喹啉[2,1-g][1,6]萘啶盐酸盐 .
作用机制
RS 79948 盐酸盐通过与α2肾上腺素受体结合,阻止内源性激动剂(如去甲肾上腺素)的结合来发挥作用。 这种拮抗作用导致去甲肾上腺素和其他神经递质的释放增加,影响各种生理过程,例如血压调节和镇静 .
生化分析
Biochemical Properties
Imidaprilat interacts with the angiotensin-converting enzyme (ACE), inhibiting its activity . This interaction suppresses the conversion of angiotensin I to angiotensin II, a potent vasoconstrictor . The inhibition of ACE also leads to an increase in bradykinin levels, which can contribute to the vasodilatory effect .
Cellular Effects
This compound influences cell function by reducing the levels of angiotensin II, leading to peripheral vasodilation, reduced systemic BP, and decreased renal sodium and water retention . It also has renoprotective effects in patients with type 1 diabetes .
Molecular Mechanism
The molecular mechanism of this compound involves the inhibition of ACE, which suppresses the conversion of angiotensin I to angiotensin II . This results in a decrease in total peripheral resistance and systemic BP . The reduction in angiotensin II levels also decreases aldosterone secretion, further contributing to the antihypertensive effect .
Temporal Effects in Laboratory Settings
After oral administration, steady-state maximum plasma concentrations of this compound are achieved in a median time of 2 and 5 hours . The terminal elimination half-life of this compound is approximately 24 hours, allowing for once-daily administration .
Metabolic Pathways
This compound is involved in the renin-angiotensin system (RAS) pathway . It inhibits the conversion of angiotensin I to angiotensin II by blocking the action of ACE . This leads to a decrease in angiotensin II and aldosterone levels, resulting in vasodilation and decreased sodium and water retention .
Transport and Distribution
This compound is primarily excreted in the urine (approximately 40%) and faeces (approximately 50%)
Subcellular Localization
As an ACE inhibitor, it is likely to interact with ACE present on the cell surface and within the circulation .
准备方法
RS 79948 盐酸盐的合成涉及多个步骤,从合适的异喹啉衍生物开始。关键步骤包括:
异喹啉核心形成: 这涉及在特定条件下的环化反应。
甲氧基化和磺酰化: 在核心结构中引入甲氧基和乙基磺酰基。
盐酸盐形成: 最后一步涉及将游离碱转化为其盐酸盐形式.
工业生产方法通常是专有的,但它们通常遵循类似的合成路线,并针对产量和纯度进行了优化。
化学反应分析
RS 79948 盐酸盐会发生各种化学反应,包括:
氧化: 该化合物可以在特定条件下被氧化,导致形成氧化衍生物。
还原: 还原反应可以改变官能团,可能改变化合物的活性。
这些反应中常用的试剂包括高锰酸钾等氧化剂、硼氢化钠等还原剂以及用于取代反应的各种亲核试剂。形成的主要产物取决于所用反应条件和试剂。
科学研究应用
RS 79948 盐酸盐因其对α2肾上腺素受体的选择性拮抗作用而被广泛用于科学研究。其应用包括:
神经科学: 研究α2肾上腺素受体在中枢神经系统中的作用。
药理学: 研究α2肾上腺素受体拮抗作用对各种生理过程的影响。
药物开发: 用作开发针对α2肾上腺素受体的新疗法的先导化合物.
相似化合物的比较
RS 79948 盐酸盐因其对α2肾上腺素受体的高选择性和效力而独一无二。类似的化合物包括:
育亨宾: 另一种α2肾上腺素受体拮抗剂,但选择性较低。
蛇根碱: 结构和功能相似,但效力较低。
MK912: 一种选择性α2肾上腺素受体拮抗剂,具有不同的药代动力学性质.
RS 79948 盐酸盐以其优越的选择性和效力而脱颖而出,使其成为研究和潜在治疗应用中的一种宝贵工具。
属性
IUPAC Name |
(4S)-3-[(2S)-2-[[(1S)-1-carboxy-3-phenylpropyl]amino]propanoyl]-1-methyl-2-oxoimidazolidine-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N3O6/c1-11(15(22)21-14(17(25)26)10-20(2)18(21)27)19-13(16(23)24)9-8-12-6-4-3-5-7-12/h3-7,11,13-14,19H,8-10H2,1-2H3,(H,23,24)(H,25,26)/t11-,13-,14-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VFAVNRVDTAPBNR-UBHSHLNASA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N1C(CN(C1=O)C)C(=O)O)NC(CCC2=CC=CC=C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)N1[C@@H](CN(C1=O)C)C(=O)O)N[C@@H](CCC2=CC=CC=C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N3O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
89371-44-8 | |
| Record name | Imidaprilat | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=89371-44-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Imidaprilat [INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0089371448 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | IMIDAPRILAT | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WUU07Y30IA | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Imidaprilat | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0041908 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


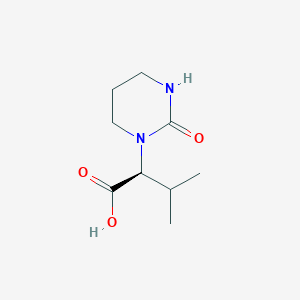
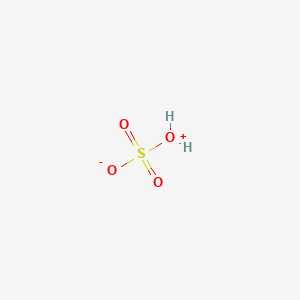

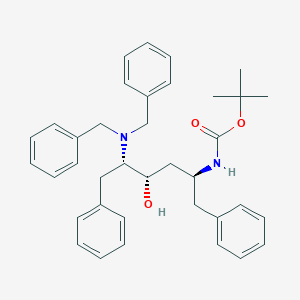
![(S)-N-[(2S,4S,5S)-5-Amino-4-hydroxy-1,6-diphenylhexan-2-YL]-3-methyl-2-(2-oxotetrahydropyrimidin-1(2H)-YL)butanamide](/img/structure/B20251.png)
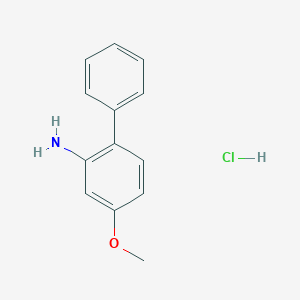


![tert-butyl (3R)-3-[(4S)-2-oxo-4-propan-2-yl-1,3-oxazolidine-3-carbonyl]octanoate](/img/structure/B20266.png)
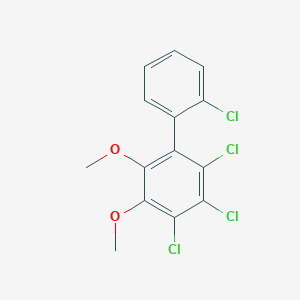
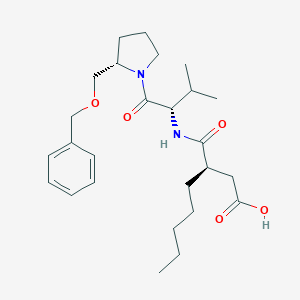


![1-(2-Amino-1-oxopropyl)octahydrocyclopenta[b]pyrrole-2-caroxylic Acid](/img/structure/B20279.png)
